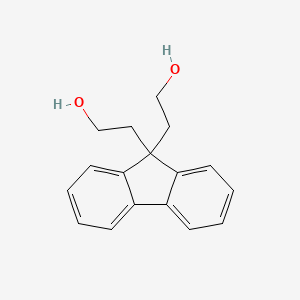
2,2'-(9H-fluorene-9,9-diyl)diethanol
Übersicht
Beschreibung
“2,2’-(9H-fluorene-9,9-diyl)diethanol” is a chemical compound with the CAS Number: 203070-78-4 . It has a molecular weight of 254.33 and its IUPAC name is 2,2’- (9H-fluorene-9,9-diyl)bis (ethan-1-ol) .
Synthesis Analysis
The synthesis of “2,2’-(9H-fluorene-9,9-diyl)diethanol” is usually completed by the reduction reaction of 9-fluorenone . Commonly used reducing agents are sulfoxides and aluminum-lithium alloys .Molecular Structure Analysis
The InChI code for “2,2’-(9H-fluorene-9,9-diyl)diethanol” is 1S/C17H18O2/c18-11-9-17 (10-12-19)15-7-3-1-5-13 (15)14-6-2-4-8-16 (14)17/h1-8,18-19H,9-12H2 .Physical And Chemical Properties Analysis
“2,2’-(9H-fluorene-9,9-diyl)diethanol” is a solid at room temperature . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Summary of the Application
The compound 9,9-dioctyl-9H-fluorene (9DOF), which has a similar structure to 2,2’-(9H-fluorene-9,9-diyl)diethanol, is used in the study of optical properties and the design of DFB lasers .
Methods of Application or Experimental Procedures
The molecules were subjected to toluene cavitation for the Time-Dependent Density Functional Theory (TD-DFT) studies . The absorption spectra of the oligomer films were redshifted to different degrees compared to the solution, indicating the formation of a self-ordered β-phase .
Results or Outcomes
The oligomer produced intense amplified spontaneous emission (ASE) at 420 nm (fresh film) and 412±2 nm (film after a day), attributed to the emission S0-1 vibration band with a full-width half-maximum (FWHM) of approximately 7 nm, when pumped using 355 nm, 5 ns Nd: YAG laser .
2. Application as an Interlayer on Au/n-Si Diode
Summary of the Application
A compound similar to 2,2’-(9H-fluorene-9,9-diyl)diethanol, 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), is synthesized and used as an interlayer on Au/n-Si diode .
Methods of Application or Experimental Procedures
The FC thin film was prepared between n-type silicon substrate and gold metal by the spin coating technique .
Results or Outcomes
The ideality factor (n), barrier height (ΦB), and series resistance (Rs) values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively .
3. Application in Organic Semiconducting Polymers
Summary of the Application
The compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which has a similar structure to 2,2’-(9H-fluorene-9,9-diyl)diethanol, is used as a precursor to a number of organic semiconducting polymers for Organic Photovoltaics (OPV) as well as a variety of hole transport for Organic Light Emitting Diodes (OLED) devices .
Methods of Application or Experimental Procedures
The compound is synthesized and then used in the fabrication of OPV and OLED devices .
Results or Outcomes
The use of this compound in the fabrication of these devices can improve their performance .
4. Application in Fluorine-Triphenylamine Based Devices
Summary of the Application
A compound similar to 2,2’-(9H-fluorene-9,9-diyl)diethanol, 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), is synthesized and used as an interlayer on Au/n-Si diode .
Methods of Application or Experimental Procedures
The FC thin film was prepared between n-type silicon substrate and gold metal by the spin coating technique .
Results or Outcomes
The ideality factor (n), barrier height (ΦB), and series resistance (Rs) values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively . The high barrier height is achieved for the Au/FC/n-Si metal–organic layer-semiconductor diode as compared to the Au/n-Si metal–semiconductor (MS) diode .
5. Application in Organic Light Emitting Diodes (OLED) Devices
Summary of the Application
The compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which has a similar structure to 2,2’-(9H-fluorene-9,9-diyl)diethanol, is used as a precursor to a number of organic semiconducting polymers for OLED devices .
Methods of Application or Experimental Procedures
The compound is synthesized and then used in the fabrication of OLED devices .
Results or Outcomes
The use of this compound in the fabrication of these devices can improve their performance .
6. Application in Fluorine-Triphenylamine Based Devices
Summary of the Application
A compound similar to 2,2’-(9H-fluorene-9,9-diyl)diethanol, 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), is synthesized and used as an interlayer on Au/n-Si diode .
Methods of Application or Experimental Procedures
The FC thin film was prepared between n-type silicon substrate and gold metal by the spin coating technique .
Results or Outcomes
The ideality factor (n), barrier height (ΦB), and series resistance (Rs) values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively . The high barrier height is achieved for the Au/FC/n-Si metal–organic layer-semiconductor diode as compared to the Au/n-Si metal–semiconductor (MS) diode .
Safety And Hazards
The safety information for “2,2’-(9H-fluorene-9,9-diyl)diethanol” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
2-[9-(2-hydroxyethyl)fluoren-9-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-11-9-17(10-12-19)15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,18-19H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHSIBHHORUFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(9H-fluorene-9,9-diyl)diethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



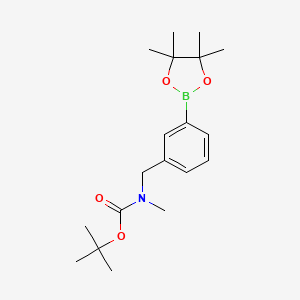
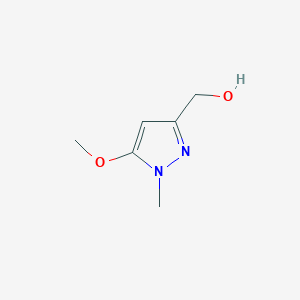

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)

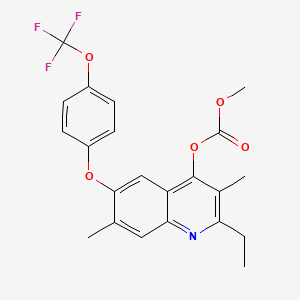
![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)
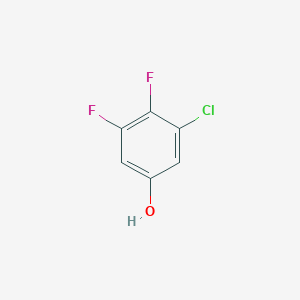
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
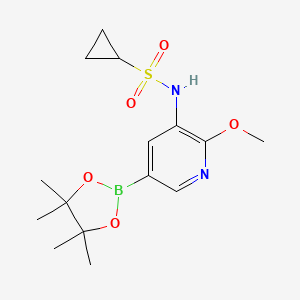
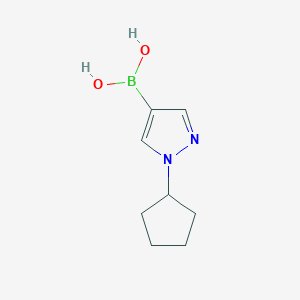
![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)